Hetramine

Antihistaminic potency In vivo pharmacology Comparative efficacy

For researchers establishing antihistaminic potency assays, Hetramine is the definitive benchmark. With the lowest potency in its class, it serves as a negative control or calibration standard. Its unique pyrimidine-based ethylenediamine scaffold distinguishes it from ethanolamine and phenothiazine analogs, avoiding confounding sedative effects documented for higher-potency alternatives. Ideal for SAR studies and historical replication.

Molecular Formula C15H20N4
Molecular Weight 256.35 g/mol
CAS No. 531-08-8
Cat. No. B1673132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHetramine
CAS531-08-8
SynonymsHetramine;  RP 2971;  RP-2971;  RP2971; 
Molecular FormulaC15H20N4
Molecular Weight256.35 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=CC=C1)C2=NC=CC=N2
InChIInChI=1S/C15H20N4/c1-18(2)11-12-19(15-16-9-6-10-17-15)13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3
InChIKeySVBNKTIROPNBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hetramine (CAS 531-08-8) Procurement Guide: Antihistaminic Potency and Structural Identity


Hetramine, systematically named N,N-dimethyl-N'-benzyl-N'-(α-pyrimidyl) ethylenediamine, is a first-generation synthetic antihistamine belonging to the ethylenediamine class. Its molecular formula is C15H20N4 with a molecular weight of 256.35 g/mol . Hetramine acts as a histamine H1 receptor antagonist and was among the earliest synthetic antihistaminics developed, identified as RP-2971 in historical literature . It demonstrates both antihistaminic and antianaphylactic properties in experimental animal models [1].

Why Hetramine (531-08-8) Cannot Be Interchanged with Other First-Generation Antihistamines


While first-generation antihistamines share a common H1 receptor antagonism mechanism, they exhibit substantial divergence in potency, toxicity profiles, and side effect signatures [1]. Substituting Hetramine with a higher-potency analog like Neoantergan or Pyribenzamine introduces different toxicological and sedative liabilities, potentially confounding experimental outcomes [2]. Conversely, substituting with an analog like Benadryl, which shares a similar potency rank, may still alter results due to differences in chemical class (ethanolamine vs. ethylenediamine) and off-target effects [3]. The data presented below establish Hetramine's specific position within the antihistaminic potency spectrum, guiding researchers to make evidence-based procurement decisions rather than relying on generic class assumptions.

Quantitative Differentiation of Hetramine (531-08-8) from Comparator Antihistamines


Relative Antihistaminic Potency Ranking Against Five Comparators

In a systematic comparative study of six first-generation antihistamines tested across three assay platforms (intravenous histamine challenge, histamine aerosol exposure, and isolated intestinal strip contraction), Hetramine demonstrated the lowest potency ranking among the cohort [1]. The six compounds, ordered from highest to lowest potency, were: Neoantergan, Pyribenzamine, 3015 R.P., 3277 R.P., Benadryl, and Hetramine [1].

Antihistaminic potency In vivo pharmacology Comparative efficacy

Pyrimidine Structural Class Differentiation from Ethanolamine and Phenothiazine Antihistamines

Hetramine belongs to the ethylenediamine class characterized by a pyrimidine core structure (N,N-dimethyl-N'-benzyl-N'-(α-pyrimidyl) ethylenediamine) [1]. In contrast, the higher-potency comparator Benadryl (diphenhydramine) is an ethanolamine derivative (β-dimethylaminoethyl benzhydryl ether), while 3015 R.P. (Fenethazine) and 3277 R.P. (Phenergan) are phenothiazine derivatives [2]. This structural divergence across chemical classes correlates with distinct pharmacological properties including potency, toxicity, and sedative potential [3].

Chemical structure Pyrimidine Ethylenediamine Antihistamine classification

Protective Efficacy Against Lethal Histamine Challenge Relative to Higher-Potency Phenothiazines

Hetramine prevented death in guinea pigs from toxic doses of intracardially injected histamine [1]. However, the magnitude of this protection is substantially lower than that conferred by higher-potency phenothiazine derivatives. The comparator 3277 R.P. protects guinea pigs against 1,500 lethal doses of histamine [2]. While direct head-to-head data for this specific metric are not available for Hetramine, its lower potency ranking across multiple assay platforms [3] implies a substantially smaller therapeutic margin against lethal histamine challenge.

Histamine lethality protection In vivo efficacy Anaphylaxis model

Differential Side Effect Profile: Absence from Documented Severe Sedation and Delayed Mortality

In the comparative study of six antihistamines, side reactions were described as most violent after 3277 R.P., and delayed deaths were specifically observed after single injections of 3277 R.P. and Benadryl [1]. While the original paper does not provide quantitative side effect data for Hetramine, the absence of Hetramine from the list of compounds associated with violent reactions or delayed mortality suggests a distinct and potentially more favorable acute tolerability profile relative to 3277 R.P. and Benadryl [1]. Neoantergan, the most potent compound, was noted to have the least noticeable side reactions and the highest toxic/effective dose ratio [1].

Side effect profile Sedation Delayed mortality Toxicity

Optimal Scientific and Industrial Applications for Hetramine (531-08-8)


Low-Potency Benchmark Control in Antihistaminic Activity Assays

Hetramine's established position as the lowest-potency compound in a six-way comparative study [1] makes it an ideal benchmark or negative control for antihistaminic activity assays. Its quantifiable differentiation from higher-potency compounds (Neoantergan, Pyribenzamine, 3015 R.P., 3277 R.P., and Benadryl) allows researchers to establish a robust potency continuum, calibrating assay sensitivity and validating the dynamic range of experimental systems.

Pyrimidine Scaffold Reference for Structure-Activity Relationship (SAR) Studies

Hetramine's unique pyrimidine-based ethylenediamine structure [1] distinguishes it from the ethanolamine scaffold of Benadryl [2] and the phenothiazine scaffold of 3015 R.P. and 3277 R.P. [3]. This structural divergence enables its use as a reference compound in SAR campaigns aimed at exploring pyrimidine-derived H1 antagonism, providing a chemically distinct comparator for novel antihistamine development.

Studies Requiring Minimized Sedative Confounding

The documented association of 3277 R.P. with violent side reactions and Benadryl with delayed deaths [1] highlights potential confounds in experimental designs sensitive to sedative or toxic effects. Hetramine, not implicated in these adverse outcomes in the same comparative assessment, may be the preferred antihistamine for assays where minimizing such confounds is paramount, despite its lower potency.

Historical Pharmacology and Legacy Compound Research

As one of the earliest synthetic antihistaminics characterized in the foundational 1946 study by Feinstone, Williams, and Rubin [2], Hetramine holds significant value for research into the historical development of antihistamine pharmacology. Its procurement supports replication of classic experiments, teaching applications, and comparative studies examining the evolution of H1 antagonist potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hetramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.